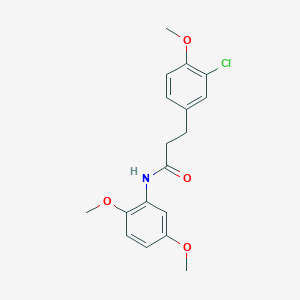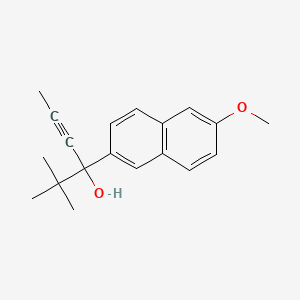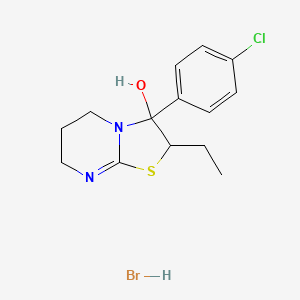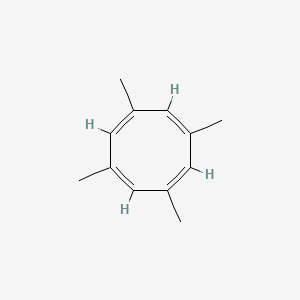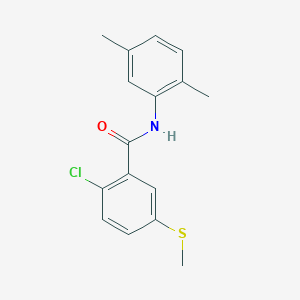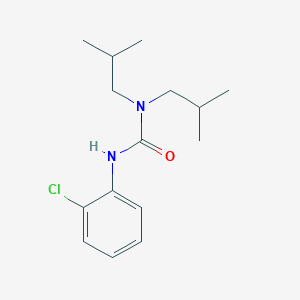![molecular formula C12H15BrN2O2 B11950135 4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline CAS No. 21094-56-4](/img/structure/B11950135.png)
4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-bromoanilino)carbonyl]oxy}piperidine is an organic compound that features a piperidine ring bonded to a 4-bromoanilino group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine typically involves the reaction of 4-bromoaniline with piperidine in the presence of a carbonylating agent. One common method is to use phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-bromoanilino)carbonyl]oxy}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Scientific Research Applications
1-{[(4-bromoanilino)carbonyl]oxy}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-{[(4-chloroanilino)carbonyl]oxy}piperidine
- 1-{[(4-fluoroanilino)carbonyl]oxy}piperidine
- 1-{[(4-methoxyanilino)carbonyl]oxy}piperidine
Comparison:
- 1-{[(4-bromoanilino)carbonyl]oxy}piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methoxy analogs.
Properties
CAS No. |
21094-56-4 |
|---|---|
Molecular Formula |
C12H15BrN2O2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
piperidin-1-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-4-6-11(7-5-10)14-12(16)17-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
InChI Key |
CIURQMFTOXPHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)OC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
